molecular formula C20H17BrN2O3S2 B2819351 3-bromo-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide CAS No. 898447-90-0

3-bromo-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

Cat. No.: B2819351
CAS No.: 898447-90-0
M. Wt: 477.39
InChI Key: PUIOUJVEXGGZDL-UHFFFAOYSA-N
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Description

Synthesis Analysis

Thiophene-based conjugated polymers have been the focus of many recent developments in synthesis . The synthesis of the ilTT monomer, for example, is a first example of a conjugated six fused ring isoindigo system . 3-Bromothieno [3,2- b ]thiophene 147, synthesized from thieno [3,2- b ]thiophene, applying Cu-catalyzed Ullmann coupling reaction, was used to introduce branched 2-decyltetradecyl amine at its position-3 to yield 148 .

Scientific Research Applications

Chemical Synthesis and Structure Activity Relationships

The compound 3-bromo-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide, due to its complex structure, is likely involved in research related to chemical synthesis, including the construction of tetrahydroquinoline cores and their derivatives. For instance, the asymmetric syntheses of Hancock alkaloids, which share a similar tetrahydroquinoline core, demonstrate the significance of such structures in natural product synthesis and chemical diversity (Davies et al., 2018). These alkaloids, including cuspareine and galipinine, showcase the therapeutic and biological relevance of tetrahydroquinoline derivatives.

Pharmacological Potential and Receptor Binding Studies

Compounds with tetrahydroquinoline structures, similar to this compound, often exhibit significant pharmacological potential. They have been studied for their binding affinity to various receptors, which can lead to potential antipsychotic, anticancer, or antimicrobial applications. For example, heterocyclic analogues of tetrahydroquinoline were evaluated as potential antipsychotic agents, showing promise in receptor binding and pharmacological assays (Norman et al., 1996). Similarly, the synthesis and evaluation of tetrahydroisoquinolinyl benzamides as ligands for sigma receptors highlight the exploration of tetrahydroquinoline derivatives in understanding receptor interactions and developing new therapeutics (Xu et al., 2007).

Material Science and Photostabilization

The structural motifs found in compounds like this compound are also relevant in material science, particularly in the development of photostabilizers for polymers. Research into thiophene derivatives, for instance, has demonstrated their effectiveness in reducing the photodegradation of poly(vinyl chloride), indicating the potential of similar compounds in enhancing material stability under UV exposure (Balakit et al., 2015).

Properties

IUPAC Name

3-bromo-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrN2O3S2/c21-16-6-1-4-15(12-16)20(24)22-17-9-8-14-5-2-10-23(18(14)13-17)28(25,26)19-7-3-11-27-19/h1,3-4,6-9,11-13H,2,5,10H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUIOUJVEXGGZDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)Br)N(C1)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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